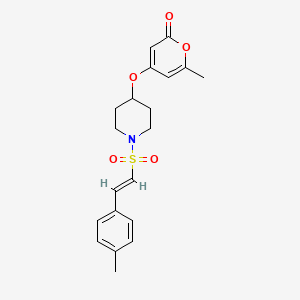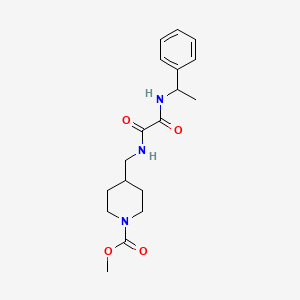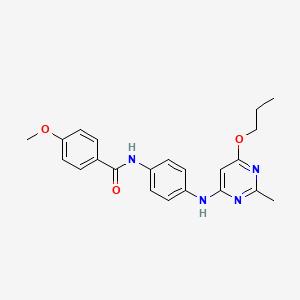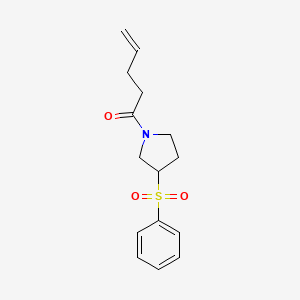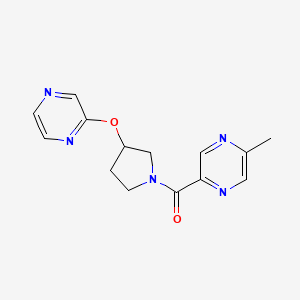
(5-Methylpyrazin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methylpyrazin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazine derivative that has been synthesized using different methods.
Scientific Research Applications
Synthesis and Kinetic Studies
One study focuses on the synthesis of quinoxalinone and pyrido[2,3-b]pyrazinone derivatives through the Hinsberg reaction, highlighting the importance of regioselective reactions and experimental conditions in achieving high yields of desired isomers. This research demonstrates the synthetic versatility of pyrazine derivatives and their potential in developing compounds with specific structural and functional properties (Bekerman, Abasolo, & Fernández, 1992).
Biological Activities
Another area of research involves the study of compounds as precursors to major metabolites of cancer chemopreventive agents, examining their mechanisms of reaction with biological thiols. This work provides insights into the chemical competencies of these compounds in biological systems and their potential therapeutic applications (Navamal et al., 2002).
Heterocyclic Compounds as Structural Components
The role of nitrogen-containing heterocyclic compounds, including pyrazines, in pharmaceuticals and agrochemicals due to their high biological activities is detailed. This research underscores the broad utility of these compounds in various applications, from herbicides and insecticides to pharmaceutical intermediates (Higasio & Shoji, 2001).
Antitubercular and Anticancer Activity
Research on pyrazole derivatives demonstrates their potential in therapeutic applications, particularly in antitubercular and anticancer activities. These studies illustrate the ongoing exploration of heterocyclic compounds in developing new treatments for infectious diseases and cancer (Neha, Nitin, Yadav, & Pathak, 2013).
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-10-6-18-12(7-17-10)14(20)19-5-2-11(9-19)21-13-8-15-3-4-16-13/h3-4,6-8,11H,2,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAMTPXYMLWIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyrazin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)
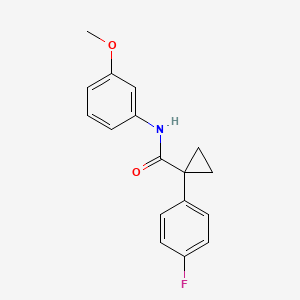

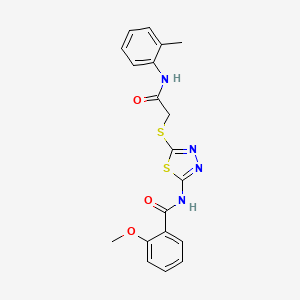

![(E)-N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812319.png)

![6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid](/img/structure/B2812321.png)
![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)
